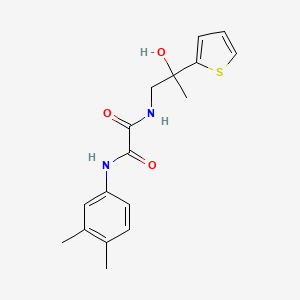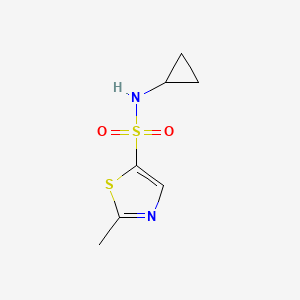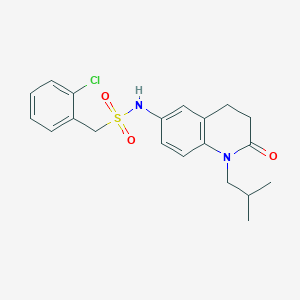
2-Bromo-1-fluoro-4-prop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-fluoro-4-prop-2-enylbenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-bromo-1-fluoro-2-propenyl) benzene and is synthesized through a complex process.
Applications De Recherche Scientifique
2-Bromo-1-fluoro-4-prop-2-enylbenzene has potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a reagent in organic synthesis reactions to form complex organic molecules. It can also be used as a building block in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is not well understood. However, it is believed that this compound acts as an electrophile and can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-fluoro-4-prop-2-enylbenzene are not well studied. However, it is known that this compound can cause skin irritation and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is its potential application in organic synthesis reactions. This compound can be used as a reagent to form complex organic molecules. However, one of the major limitations of this compound is its potential toxicity, which can limit its use in certain laboratory experiments.
Orientations Futures
There are several future directions for research on 2-Bromo-1-fluoro-4-prop-2-enylbenzene. One of the most significant directions is to study the mechanism of action of this compound and its potential applications in various fields. Further research is also needed to study the biochemical and physiological effects of this compound and to determine its potential toxicity. Additionally, future research can focus on developing safer and more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is a complex process that involves several steps. The first step involves the reaction of 4-bromophenol with propargyl bromide in the presence of sodium hydride to form 4-bromo-2-propynylphenol. The second step involves the reaction of 4-bromo-2-propynylphenol with 1,1-difluoroethylene in the presence of a palladium catalyst to form 2-bromo-1-fluoro-4-prop-2-enylphenol. The final step involves the reaction of 2-bromo-1-fluoro-4-prop-2-enylphenol with phosphorus oxychloride to form 2-Bromo-1-fluoro-4-prop-2-enylbenzene.
Propriétés
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHQGFPXOKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404261 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)
![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)


![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)
![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![ethyl 3-[3-(1H-imidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2530146.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)
![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)